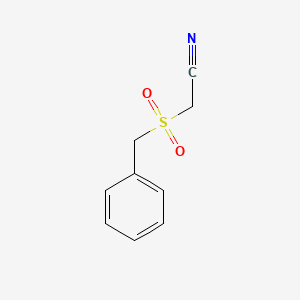

![molecular formula C21H22N2O5 B2508819 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide CAS No. 898411-75-1](/img/structure/B2508819.png)

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related isoquinoline derivatives is described in the first paper, where (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides are synthesized from 2-vinylbenzonitrile derivatives . The process involves a key iodine-mediated 6-endo cyclization step. This method could potentially be adapted for the synthesis of 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide by modifying the starting materials and reaction conditions to introduce the methoxy groups and the specific acetamide moiety.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen-containing heterocyclic core, which is a common feature in many biologically active compounds. The presence of substituents, such as methoxy groups, can significantly influence the molecule's electronic properties and, consequently, its biological activity .

Chemical Reactions Analysis

The chemical reactivity of isoquinoline derivatives can be influenced by the substituents present on the ring system. In the case of the compound , the methoxy groups may affect its reactivity in electrophilic aromatic substitution reactions. Additionally, the acetamide moiety could be involved in reactions typical for carboxylic acid derivatives, such as nucleophilic acyl substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include moderate solubility in organic solvents due to the presence of methoxy groups, which can engage in hydrogen bonding. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the isoquinoline ring system and the electronic effects of the substituents .

In the second paper, the synthesis of quinazolinone derivatives with potential anti-cancer activity is discussed . These compounds are structurally distinct from the compound of interest but share some common features, such as the presence of an amide group and aromatic systems. The synthesis methods described, including the use of dicyclohexylcarbodiimide (DCC) and azide coupling, could provide insights into potential synthetic routes for related compounds.

Relevant Case Studies

Although the provided papers do not include case studies directly related to the compound of interest, the second paper does discuss the evaluation of cytotoxic activity against cancer cell lines . This suggests that similar isoquinoline derivatives could be evaluated for their biological activity in a comparable manner, providing a potential case study for the compound .

Applications De Recherche Scientifique

Structural Aspects and Properties

Research has delved into the structural aspects of amide-containing isoquinoline derivatives, focusing on their interactions with mineral acids and the formation of gels and crystalline solids. These studies offer insights into the molecular structures and potential applications of similar compounds in material science and pharmaceuticals. For example, certain derivatives have been observed to form complexes with enhanced fluorescence emission, suggesting applications in bioimaging and sensors (A. Karmakar, R. Sarma, J. Baruah, 2007).

Antitumor Activity

Methoxy-indolo[2,1‐a]isoquinolines and their derivatives have been synthesized and tested for cytostatic activity, demonstrating significant inhibition of cell proliferation in specific cancer cell lines. These findings indicate the potential of such compounds in developing new anticancer therapies (R. Ambros, S. Angerer, W. Wiegrebe, 1988).

Pharmacological Inhibition in Osteoarthritis

A particular study identified a compound that targets MMP and ADAMTS enzymes, which play critical roles in the progression of osteoarthritis. This compound demonstrated the ability to attenuate the expression of matrix-degrading enzymes in chondrosarcoma cells, suggesting a potential therapeutic avenue for early-stage osteoarthritis management (J. Inagaki, Airi Nakano, O. Hatipoglu, et al., 2022).

Environmental Degradation Studies

Research on the photodegradation of chloroacetamide herbicides, including compounds structurally related to the query, in water has shown that the degradation processes are influenced by soil minerals and pH conditions. This is crucial for understanding the environmental fate and potential pollution mitigation strategies for similar compounds (R. Mathew, Shahamat U. Khan, 1996).

Propriétés

IUPAC Name |

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-26-13-12-23-11-10-15-16(21(23)25)6-5-9-18(15)28-14-20(24)22-17-7-3-4-8-19(17)27-2/h3-11H,12-14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFYFKYLOWAEER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2508736.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)

![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)

![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)

![2-[[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2508743.png)

![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)

![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)

![N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2508759.png)